Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

説明

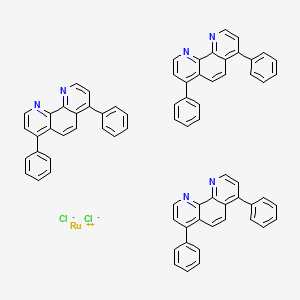

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is a coordination complex widely recognized for its luminescent properties. This compound is often used as an oxygen-sensitive fluorescent indicator, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride typically involves the reaction of ruthenium(III) chloride with 4,7-diphenyl-1,10-phenanthroline in an appropriate solvent under controlled conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .

化学反応の分析

Oxygen Quenching Reaction

The compound’s luminescence at 613 nm (λ<sub>em</sub>) is dynamically quenched by molecular oxygen, forming the basis for its use as an optical oxygen sensor.

-

Photoexcitation:

-

Collisional quenching by O₂:

Energy transfer results in non-radiative decay, reducing fluorescence intensity or lifetime.

Stern-Volmer Analysis :

The quenching follows the Stern-Volmer equation:

Where:

-

= Fluorescence intensity in absence of O₂

-

= Fluorescence intensity in presence of O₂

-

= Stern-Volmer constant (dependent on temperature and medium)

Quenching Efficiency Data :

| Parameter | Value/Observation |

|---|---|

| (aqueous) | 0.12–0.18 mM⁻¹ (temperature-dependent) |

| Detection Limit (O₂) | 0.05–5.0 ppm |

| Response Time | <1 second |

Redox Reactivity

Ru(DPP)₃Cl₂ participates in redox processes due to the ruthenium center’s accessible oxidation states (II/III).

-

Oxidation Potential : +1.2 V vs. Ag/AgCl (in acetonitrile)

-

Reduction Potential : −0.8 V vs. Ag/AgCl

Applications :

-

Oxygen sensing : Quenching correlates with O₂ partial pressure .

-

Microbial metabolism monitoring : Fluorescence intensity inversely relates to microbial respiration rates .

Interaction with Reactive Species

The complex exhibits sensitivity to other quenchers, though less prominently than with O₂:

| Quencher | Effect on Luminescence | Selectivity vs. O₂ |

|---|---|---|

| Halides (Cl⁻, Br⁻) | Moderate quenching | Low |

| NO | Significant quenching | Moderate |

| H₂O₂ | Minimal impact | Low |

Stability and Degradation

-

Stable up to 275°C; decomposes at 279°C.

-

Degradation products include RuO₂ and organic fragments.

Photostability :

-

No significant photobleaching under continuous irradiation (455 nm).

Comparative Reactivity

Ru(DPP)₃Cl₂ vs. other oxygen-sensitive complexes:

| Complex | (mM⁻¹) | λ<sub>em</sub> (nm) | Selectivity |

|---|---|---|---|

| Ru(DPP)₃Cl₂ | 0.12–0.18 | 613 | High |

| [Ru(bpy)₃]²⁺ (bpy = bipyridine) | 0.08–0.12 | 610 | Moderate |

| [Ru(phen)₃]²⁺ (phen = phenanthroline) | 0.10–0.15 | 605 | Moderate |

科学的研究の応用

Luminescent Oxygen Probes

One of the primary applications of Ru(dpp) is as a luminescent oxygen probe . The compound exhibits strong luminescence properties, with an absorption maximum at 455 nm and emission maximum at 613 nm. Its luminescence is significantly quenched by molecular oxygen through dynamic quenching mechanisms. This property allows for the quantification of oxygen levels in various environments.

Key Applications:

- Optical Oxygen Sensors: Ru(dpp) is widely used to optimize optical sensors for measuring oxygen concentration in physiological and environmental samples. Its sensitivity to oxygen makes it ideal for applications requiring precise measurements of oxygen flux, such as in skin tumors and tissue imaging .

- Oxygen Imaging: The compound has been employed in imaging studies to visualize oxygen distribution in biological tissues, aiding in research related to tumor hypoxia and other conditions where oxygen levels are critical .

Biomedical Applications

In addition to its role as an oxygen probe, Ru(dpp) has been utilized in various biomedical applications due to its photophysical properties.

Case Studies:

- Cancer Research: Ru(dpp) has been used to study the hypoxic status of tumor cells (e.g., A549 lung cancer cells). The compound's ability to respond to changes in oxygen levels enables researchers to monitor cellular environments and assess the efficacy of therapeutic interventions .

- Tissue Engineering: The compound is also being explored for use in tissue engineering, where it can help monitor oxygen delivery and consumption in engineered tissues, thereby improving the viability and functionality of grafts .

Environmental Monitoring

Ru(dpp) is increasingly recognized for its potential in environmental monitoring applications.

Applications:

- Water Quality Assessment: The compound can be used to measure dissolved oxygen levels in aquatic environments, providing valuable data for assessing water quality and ecosystem health .

- Agricultural Sensors: Recent studies have highlighted the use of Ru(dpp) in carbon dioxide sensors for the agri-food industry. These sensors can monitor atmospheric conditions affecting crop growth and yield .

Material Science

There are emerging applications of Ru(dpp) in material science, particularly in the development of new materials with tailored photophysical properties.

Innovative Uses:

- Fluorescent Dyes: Researchers are investigating the incorporation of Ru(dpp) into polymer matrices to create new fluorescent materials that can be used for sensing applications or as tracers in biological systems .

- Nanotechnology: The integration of Ru(dpp) into nanostructured materials is being explored for enhanced sensor performance and stability under varying environmental conditions .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Luminescent Probes | Optical sensors for oxygen measurement | High sensitivity and accuracy |

| Biomedical Research | Monitoring tumor hypoxia; tissue engineering | Real-time tracking of physiological changes |

| Environmental Monitoring | Water quality assessment; agricultural sensors | Effective monitoring of ecosystem health |

| Material Science | Development of fluorescent dyes; nanotechnology | Enhanced material properties and functionalities |

作用機序

The mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride exerts its effects is primarily based on its luminescent properties. The compound’s fluorescence is quenched by molecular oxygen through a dynamic quenching process. This quenching effect is used to measure oxygen levels, as the fluorescence intensity decreases in the presence of oxygen .

類似化合物との比較

Similar Compounds

Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate: Similar in structure but lacks the diphenyl groups, affecting its luminescent properties.

Tris(bathophenanthroline)ruthenium(II) dichloride: Another related compound with different substituents on the phenanthroline ligands.

Uniqueness

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is unique due to its specific ligand structure, which enhances its luminescent properties and makes it particularly sensitive to oxygen. This sensitivity is crucial for its applications in oxygen detection and quantification .

生物活性

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, commonly referred to as Ru(dpp), is a complex of ruthenium that has garnered significant interest in the fields of biochemistry and biomedicine due to its unique luminescent properties and biological activity. This compound is primarily recognized for its role as a luminescent oxygen probe, which is instrumental in various biological applications, including oxygen sensing and imaging.

- Molecular Formula : CHClNRu

- Molecular Weight : 1169.19 g/mol

- Melting Point : 275-279°C (dec.)

- Flash Point : >110°C

- Solubility : Soluble in DMF (Dimethylformamide)

These properties facilitate its application in diverse biological settings where oxygen quantification is essential.

Luminescent Oxygen Sensing

Ru(dpp) serves as an effective luminescent indicator for measuring oxygen levels. The fluorescence of this compound is significantly quenched by molecular oxygen, which allows for the quantification of oxygen concentration based on intensity or decay time measurements. This characteristic has made it invaluable in various studies, particularly those focused on cellular respiration and tissue oxygenation.

Applications in Biological Studies

- Oxygen Imaging : Ru(dpp) has been utilized in imaging techniques to visualize oxygen distribution in tissues, including skin tumors and other pathological conditions. Its ability to provide real-time data on oxygen levels enhances the understanding of tumor microenvironments and their metabolic states .

- Measurement of Oxygen Flux : The compound has been employed to measure oxygen flux through biological tissues, which is crucial for understanding physiological processes such as wound healing and inflammation .

- Antimicrobial Activity : Recent studies have explored the potential antimicrobial properties of Ru(dpp). For instance, it has been shown to exhibit activity against various bacterial strains when activated under specific light conditions, suggesting its utility in photodynamic therapy .

Case Study 1: Oxygen Sensing in Tumor Microenvironments

In a study assessing tumor hypoxia, Ru(dpp) was used to monitor oxygen levels within solid tumors in vivo. Researchers found that the compound effectively indicated regions of low oxygen concentration, correlating with tumor aggressiveness and treatment responses.

Case Study 2: Photodynamic Therapy

Research demonstrated that Ru(dpp), when combined with light activation, could significantly reduce bacterial viability in cultures of Staphylococcus aureus and Escherichia coli. The mechanism involved the generation of reactive oxygen species (ROS), leading to bacterial cell death .

Summary of Biological Activities

Properties Comparison with Other Ruthenium Complexes

| Compound Name | Luminescence Max (nm) | Quenching Mechanism |

|---|---|---|

| This compound | 613 | Dynamic quenching by O |

| Tris(bipyridyl)ruthenium(II) chloride | 450 | Static quenching |

| Ruthenium(II) complex with phenanthroline | 500 | Dynamic quenching |

特性

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZWFYFFTOHWQP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Cl-].[Cl-].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H48Cl2N6Ru | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1169.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36309-88-3 | |

| Record name | Ruthenium(2+), tris(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。